N,N'-[Oxybis(methylene)]diformamide
Description
It is synthesized via the reaction of formaldehyde with diformamide (10), yielding N-(hydroxymethyl)diformamide (11), which is subsequently treated with thionyl chloride to produce N-(chloromethyl)diformamide (12) and trace amounts of 13 . Its structure has been confirmed by X-ray crystallography, revealing a planar geometry with formamide groups attached to an oxybis(methylene) backbone .
Properties
CAS No. |
63942-50-7 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
N-(formamidomethoxymethyl)formamide |
InChI |
InChI=1S/C4H8N2O3/c7-1-5-3-9-4-6-2-8/h1-2H,3-4H2,(H,5,7)(H,6,8) |
InChI Key |
BNTOOCOKGHFOSL-UHFFFAOYSA-N |
Canonical SMILES |
C(NC=O)OCNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-[Oxybis(methylene)]diformamide can be synthesized through the anodic oxidation of N,N-dimethylformamide in aqueous acidic media. This process involves hydroxylation at the alpha-position to nitrogen followed by acidic condensation . Another method involves the reaction of N,N-dimethylformamide with carboxylic acids in non-aqueous media such as acetonitrile .
Industrial Production Methods
The industrial production of N,N’-[Oxybis(methylene)]diformamide typically involves the use of large-scale electrochemical cells for the anodic oxidation process. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Oxybis(methylene)]diformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Reduction: It can be reduced to form amines and other reduction products.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium formate and acetonitrile.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, amino acids, ketones, and imides.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-[Oxybis(methylene)]diformamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-[Oxybis(methylene)]diformamide involves its ability to undergo various chemical reactions, such as oxidation and reduction. These reactions are facilitated by the presence of the formamide groups and the oxygen bridge, which provide reactive sites for chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Bis(diformylamino)methane (7)
- Structure: Contains two diformylamino groups linked by a methane bridge.
- Synthesis : Prepared from sodium diformamide (8) and N-(chloromethyl)diformamide (12) in acetonitrile .
- Function : Acts as a highly efficient formylating agent, comparable to the Olah method (formyl fluoride/BF₃), particularly when activated by AlCl₃ .
- Key Difference : Unlike 13 , which has an ether linkage, 7 features a single methylene bridge, enhancing its reactivity in electrophilic substitutions.
4,4′-(Oxybis(methylene))dianiline (17)
- Structure : An ether-linked methylene backbone with terminal aniline groups.
- Applications : Intermediate in synthesizing antileishmanial agents (e.g., compound 18 ) .
- Key Data :
- Contrast : The aniline groups confer nucleophilic character, unlike the electrophilic formamide groups in 13 .
Triforine (N,N'-[Piperazine-1,4-diylbis[(trichloromethyl)methylene]]diformamide)
Functional Analogues
4,4′-Oxybis(benzenesulfonylhydrazide) (OBSH)
- Structure : Ether-linked bis(benzenesulfonylhydrazide).
- Applications : Widely used as a foaming agent in ethylene-propylene-diene rubber (EPDM) .
- Key Property: Decomposes exothermically to release nitrogen gas, a trait absent in 13, which is non-gaseous.
N,N'-(4-Methyl-1,3-phenylene)bisformamide
Comparative Data Table
Mechanistic and Reactivity Insights
- This compound : Reactivity in formylation reactions depends on Lewis acid activators (e.g., AlCl₃ vs. BF₃), leading to varied products such as N-benzylformamides or aldehydes .
- Bis(diformylamino)methane (7): Demonstrates superior formylation efficiency under AlCl₃ activation, attributed to its methane bridge enhancing electrophilicity .
- 4,4′-(Oxybis(methylene))dianiline (17) : The terminal NH₂ groups enable nucleophilic substitutions, forming imidamide derivatives for antileishmanial drug candidates .
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